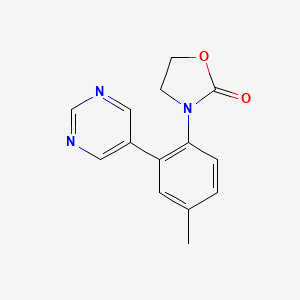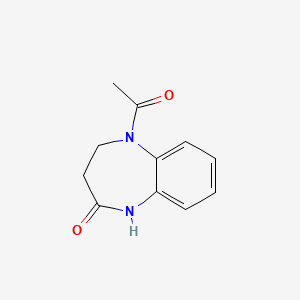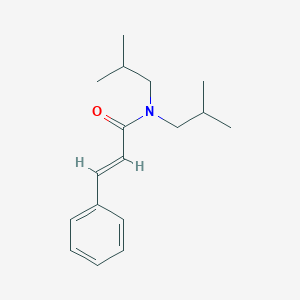![molecular formula C23H23N3O2 B5618893 5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5618893.png)
5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolopyridines are a class of compounds that have been studied for their wide range of pharmacological properties . They are part of anxiolytic drugs and have been studied for the treatment of various diseases including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Synthesis Analysis
The synthesis of pyrazolopyridines often involves multistep reactions, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . One common method for the synthesis of amino-functionalized pyrazolopyridines is based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring .Molecular Structure Analysis
The molecular structure of pyrazolopyridines is characterized by a pyrazole ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
Pyrazolopyridines can undergo various chemical reactions depending on the functional groups present. For instance, they can react with malononitrile and cyanoacetamide to form pyrazolopyridine nitriles and amides, respectively .Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Agents
Imidazopyridines, due to their structural resemblance to purines, have been investigated for their potential therapeutic significance in the CNS. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .
Proton Pump Inhibitors
Compounds within this chemical group have been developed as proton pump inhibitors (PPIs). These are used to treat disorders like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome by reducing stomach acid production .
Aromatase Inhibitors
Aromatase inhibitors are another class of drugs developed from imidazopyridines. They are primarily used in the treatment of breast cancer by inhibiting the enzyme aromatase, which is involved in estrogen production .
Anti-inflammatory Agents
Some derivatives of imidazopyridines have been found to possess nonsteroidal anti-inflammatory drug (NSAID) properties. These could be used to manage pain, decrease fever, and reduce inflammation .
Anticancer Applications
The ability of imidazopyridines to influence cellular pathways necessary for the functioning of cancer cells makes them candidates for anticancer drugs. They can be designed to target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
Pyrazolopyridines have shown promise as lead candidates against Mycobacterium tuberculosis, indicating their potential use as antimicrobial agents. The structural modifications of these compounds can enhance their activity against various pathogens .
Cardiovascular Therapeutics
Recent developments have seen imidazopyridines like Vericiguat being approved as guanylate cyclase receptor agonists for the treatment of chronic heart failure. This highlights the potential of such compounds in managing cardiovascular diseases .
Metabolic Disorders
Imidazopyridines have been implicated in the modulation of enzymes involved in carbohydrate metabolism. This suggests their possible application in treating metabolic disorders such as diabetes .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-2-phenyl-5-[(4-propan-2-ylphenyl)methyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14(2)17-11-9-16(10-12-17)13-19-15(3)24-22-20(21(19)27)23(28)26(25-22)18-7-5-4-6-8-18/h4-12,14H,13H2,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYWTBQFMTGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-phenyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)

![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5618858.png)



![4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)
